molecular formula C3BF9O9S3 B1337794 Tris(trifluoromethylsulfonyloxy) boron

Tris(trifluoromethylsulfonyloxy) boron

Cat. No.: B1337794
M. Wt: 458 g/mol
InChI Key: SUAVNZMIOODRBR-UHFFFAOYSA-N
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Description

Contextual Significance of Boron-Containing Lewis Acids in Organic Synthesis

Boron-containing compounds are fundamental reagents in organic chemistry, primarily because the boron atom is electron-deficient. wikipedia.org In its common trivalent state, boron possesses a vacant p-orbital, making it a natural electron-pair acceptor, the definition of a Lewis acid. nih.govrsc.org This inherent electrophilicity allows boron Lewis acids to activate a wide range of functional groups, facilitating reactions that would otherwise be slow or thermodynamically unfavorable.

The utility of boron-based Lewis acids is vast. They are instrumental in numerous classic and contemporary organic reactions, including Friedel-Crafts alkylations and acylations, aldol (B89426) reactions, Diels-Alder reactions, and various polymerization processes. researchgate.netresearchgate.net By coordinating to a Lewis basic site on a substrate (such as an oxygen or nitrogen atom), the boron reagent withdraws electron density, making the substrate more susceptible to nucleophilic attack. The strength of the Lewis acid can be finely tuned by altering the substituents attached to the boron atom, allowing chemists to control reactivity and selectivity. rsc.org

Historical Development and Evolution of Electrophilic Boron Reagents

The history of electrophilic boron reagents began with relatively simple compounds like boron trihalides (e.g., Boron trifluoride, BF₃). rsc.org BF₃, a classic Lewis acid, gained widespread use as a catalyst in a multitude of organic reactions. rsc.orgresearchgate.net However, the desire for greater reactivity and selectivity spurred the development of more sophisticated reagents.

In the 1960s, a major advancement came with the synthesis of tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), often abbreviated as BCF. researchgate.netmdpi.com The introduction of highly electronegative fluorine atoms on the phenyl rings significantly increased the Lewis acidity of the boron center compared to simpler triarylboranes. mdpi.com BCF proved to be a remarkably stable and effective catalyst, particularly as an activator in olefin polymerization. researchgate.netrsc.org The success of BCF demonstrated a key principle: the Lewis acidity of boron could be dramatically enhanced by attaching strongly electron-withdrawing groups. This led to the exploration of other "super-Lewis acids," including those with perfluoroalkyl groups and other halogenated aryl substituents. mdpi.comnih.gov This continuous search for more powerful and specialized electrophilic boron reagents ultimately led to the development of compounds like Tris(trifluoromethylsulfonyloxy)boron, which features one of the most potent electron-withdrawing groups known.

Unique Electrophilic Nature and Potential of Tris(trifluoromethylsulfonyloxy)boron

Tris(trifluoromethylsulfonyloxy)boron, B(OTf)₃, represents a pinnacle of electrophilicity among neutral boron-based Lewis acids. The triflate group (-SO₃CF₃) is an exceptionally strong electron-withdrawing substituent due to the combined inductive effect of the three fluorine atoms and the sulfonyl group. The attachment of three such groups to a single boron atom creates a center of extreme electron deficiency, resulting in extraordinary Lewis acidity.

Prepared from the corresponding boron halides and triflic acid, Boron tris(triflate) is a monomeric and relatively volatile compound. researchgate.net Its heightened reactivity makes it a highly efficient catalyst for Friedel-Crafts reactions, demonstrating greater catalytic activity than related aluminum and gallium triflates. researchgate.net This superior performance is evident in its ability to promote alkylation, isomerization, and acylation reactions effectively. researchgate.net The compound's potent ability to activate substrates underscores its potential in facilitating challenging chemical transformations and developing novel synthetic methodologies.

Interactive Data Table: Properties of Tris(trifluoromethylsulfonyloxy)boron

PropertyValue
Molecular Formula C₃BF₉O₉S₃
IUPAC Name bis(trifluoromethylsulfonyloxy)boranyl trifluoromethanesulfonate (B1224126)
Molar Mass 457.98 g/mol
Synonyms Boron tris(trifluoromethanesulfonate), Boron triflate
Melting Point 43-45 °C
Boiling Point 68-73 °C (at 0.5 Torr)

Properties

Molecular Formula

C3BF9O9S3

Molecular Weight

458 g/mol

IUPAC Name

bis(trifluoromethylsulfonyloxy)boranyl trifluoromethanesulfonate

InChI

InChI=1S/C3BF9O9S3/c5-1(6,7)23(14,15)20-4(21-24(16,17)2(8,9)10)22-25(18,19)3(11,12)13

InChI Key

SUAVNZMIOODRBR-UHFFFAOYSA-N

Canonical SMILES

B(OS(=O)(=O)C(F)(F)F)(OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for Tris Trifluoromethylsulfonyloxy Boron and Its Precursors

Direct Synthesis Strategies

Direct synthesis methods provide a straightforward approach to obtaining tris(trifluoromethylsulfonyloxy)boron from readily available starting materials. These strategies primarily involve the reaction of a boron-containing precursor with a triflating agent.

Methods Involving Boron Halides as Precursors

A prominent and well-documented method for the synthesis of boron tris(triflate) involves the reaction of boron trihalides, such as boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃), with trifluoromethanesulfonic acid (triflic acid, TfOH). This reaction provides a direct route to the desired product. researchgate.net

The general reaction is as follows: B(X)₃ + 3TfOH → B(OTf)₃ + 3HX (where X = Cl, Br)

This synthesis has been successfully employed to prepare not only boron tris(triflate) but also the analogous aluminum and gallium tris(triflates). The resulting boron tris(triflate) is a monomeric and relatively volatile compound. researchgate.net

Table 1: Physical Properties of Tris(trifluoromethylsulfonyloxy)boron

PropertyValueReference
Melting Point43-45°C researchgate.net
Boiling Point68-73°C (at 0.5 Torr) researchgate.net

Approaches Utilizing Boric Anhydride (B1165640) and Fluorinated Alcohol Derivatives

While direct synthesis from boric anhydride (B₂O₃) and fluorinated alcohols is a common method for preparing other borate (B1201080) esters, specific documentation for the direct synthesis of tris(trifluoromethylsulfonyloxy)boron via this route is not prevalent in the reviewed literature. Typically, boric acid or its anhydride is reacted with alcohols to form borate esters, often with the removal of water to drive the equilibrium. wikipedia.orgdoubtnut.com The high acidity and specific reactivity of triflic acid might complicate a direct one-pot synthesis from boric anhydride and a fluorinated alcohol precursor to the triflate group.

Synthesis from Triflic Anhydride and Boron-Containing Substrates

Trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O) is a powerful triflating agent and can be used to synthesize triflates from various substrates. nih.gov While the reaction of triflic anhydride with boron halides is a feasible route, detailed studies often focus on its reactions with other functional groups. The high reactivity of triflic anhydride suggests that its reaction with various boron-containing compounds could serve as a direct route to boron tris(triflate). For instance, its reaction with amides, activated by triflic anhydride, is a known method for the formation of various heterocyclic compounds. nih.govtcichemicals.com

Indirect Synthetic Routes and Precursor Chemistry

Indirect routes to tris(trifluoromethylsulfonyloxy)boron involve the synthesis of related boron-triflate species that can serve as precursors or provide insight into the chemistry of the B-OTf bond.

Preparation of Related Trifluoromethanesulfonate-Based Boron Species

The synthesis of various organoboron triflates serves as an important aspect of precursor chemistry. These compounds, which include aryl and alkylboron triflates, are valuable intermediates in organic synthesis, particularly in cross-coupling reactions.

Arylboronates can be synthesized through the palladium-catalyzed coupling of pinacolborane with aryl triflates. organic-chemistry.org This highlights a reaction where a triflate group on an aromatic ring is a key functional group for the formation of a carbon-boron bond. While not a direct precursor to boron tris(triflate), it demonstrates the synthesis of compounds containing both boron and triflate moieties.

Furthermore, the interconversion of different boronic acid protecting groups can proceed through trifluoroborate intermediates. researchgate.netunimelb.edu.au These methods showcase the manipulation of boron compounds where triflate or fluoride (B91410) anions play a crucial role.

Table 2: Examples of Related Trifluoromethanesulfonate-Based Boron Species Synthesis

Precursor TypeSynthetic MethodProduct Type
Aryl triflatesPalladium-catalyzed coupling with pinacolboraneArylboronates
Boronic estersConversion to trifluoroboratesPotassium aryl- and alkyltrifluoroborates
Alkyl halidesMiyaura-type borylation with diboron (B99234) reagentsAlkylboronates

Generation from Borate Derivatives

The generation of tris(trifluoromethylsulfonyloxy)boron from borate esters, such as trimethyl borate (B(OCH₃)₃), represents a potential indirect synthetic pathway. Borate esters are readily prepared from boric acid and the corresponding alcohol. wikipedia.orgwikipedia.org The transesterification of a simple borate ester with triflic acid or its anhydride could, in principle, yield boron tris(triflate). However, the reactivity of triflic acid and the stability of the intermediates would be critical factors. Boronate esters are known to undergo transesterification, and the use of Lewis acids like boron trifluoride can influence these reactions. tdl.org

The synthesis of boronic esters from the reaction of trimethyl borate with Grignard reagents is a fundamental reaction in organic chemistry, demonstrating the reactivity of the B-O bond in borate esters. wikipedia.org While this does not directly produce a triflate, it establishes the feasibility of displacing the alkoxy groups of borate esters, suggesting that a similar reaction with a suitable triflating agent might be possible under specific conditions.

Methodological Aspects of Product Isolation and Purification

The isolation and purification of Tris(trifluoromethylsulfonyloxy)boron, a compound noted for its high reactivity and utility as a potent Lewis acid, necessitates meticulous handling and specific purification techniques due to its physical and chemical properties. The primary method for obtaining the compound in high purity relies on vacuum distillation, leveraging its notable volatility.

Following its synthesis, the crude Tris(trifluoromethylsulfonyloxy)boron is subjected to purification under reduced pressure. This process is critical for separating the desired product from non-volatile precursors, byproducts, and any remaining triflic acid. Research findings indicate that the compound is a monomeric and relatively volatile substance, which facilitates its purification by distillation. nih.gov

The distillation is typically carried out under high vacuum conditions. Specific reported conditions for the purification of Tris(trifluoromethylsulfonyloxy)boron involve distillation at a temperature range of 68-73°C under a reduced pressure of 0.5 Torr. nih.gov At this temperature and pressure, the compound readily transitions into the vapor phase, leaving behind less volatile impurities. The distilled product is then collected as a purified liquid, which solidifies upon cooling to room temperature, yielding a white crystalline solid.

The melting point of the purified Tris(trifluoromethylsulfonyloxy)boron is reported to be in the range of 43-45°C, which serves as a key indicator of its purity. nih.gov The successful isolation of the compound as a white, low-melting solid confirms the efficacy of the vacuum distillation process. It is imperative that the entire isolation and purification procedure is conducted under anhydrous conditions, as Tris(trifluoromethylsulfonyloxy)boron is highly susceptible to hydrolysis. The apparatus must be thoroughly dried, and the procedure should be carried out under an inert atmosphere, such as dry nitrogen or argon, to prevent decomposition of the product.

Table 1: Physical Properties and Purification Parameters for Tris(trifluoromethylsulfonyloxy)boron

ParameterValueReference
Physical StateWhite Crystalline Solid nih.gov
Melting Point43-45°C nih.gov
Purification MethodVacuum Distillation nih.gov
Distillation Temperature68-73°C nih.gov
Distillation Pressure0.5 Torr nih.gov

Fundamental Electronic Structure, Bonding, and Lewis Acidity of Tris Trifluoromethylsulfonyloxy Boron

Theoretical Investigations of Electronic Configuration and Bonding

Theoretical studies, employing quantum chemical calculations, provide significant insights into the electronic configuration and bonding within tris(trifluoromethylsulfonyloxy)boron. These investigations are crucial for understanding the molecule's reactivity and its role as a powerful Lewis acid.

Quantum chemical calculations are instrumental in describing the molecular orbitals (MOs) of tris(trifluoromethylsulfonyloxy)boron. The electronic structure is characterized by the highly electron-withdrawing trifluoromethanesulfonate (B1224126) (triflate, OTf) groups. These groups significantly influence the energy levels of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The three highly electronegative triflate groups create a significant inductive effect, pulling electron density away from the central boron atom. This results in a low-lying LUMO, which is predominantly localized on the boron atom and possesses a significant degree of p-character. This low-energy, empty p-orbital on the boron is the primary site for interaction with Lewis bases. The HOMO, in contrast, is expected to be largely localized on the oxygen atoms of the triflate ligands. The large energy gap between the HOMO and LUMO is indicative of the compound's high stability, while the low energy of the LUMO is a key determinant of its strong electrophilic nature.

The pronounced electrophilicity of the boron center in B(OTf)₃ is a direct consequence of its electronic structure. The boron atom is sp² hybridized, leading to a trigonal planar geometry around the central atom. The vacant p-orbital perpendicular to the molecular plane is highly electron-deficient due to the strong σ-electron withdrawal by the three triflate groups.

Orbital interaction analysis reveals that the primary interaction with a Lewis base involves the donation of electron density from the HOMO of the base into the LUMO of the B(OTf)₃ molecule. The strength of this interaction is enhanced by the low energy of the boron-centered LUMO. Unlike boron trihalides such as BF₃, where π-back-donation from the halogen lone pairs to the empty p-orbital of boron can occur and reduce the Lewis acidity, such an effect is significantly diminished in B(OTf)₃. The delocalization of the lone pairs on the oxygen atoms within the sulfonyl group of the triflate ligand reduces their ability to engage in significant π-donation to the boron center. This lack of significant π-back-donation further accentuates the electron deficiency and, consequently, the electrophilicity of the boron atom.

The electronic properties of tris(trifluoromethylsulfonyloxy)boron can be influenced by the solvent environment. In non-coordinating solvents, the intrinsic electronic properties of the molecule are largely preserved. However, in coordinating solvents, which can act as Lewis bases, there can be a direct interaction with the electron-deficient boron center.

This coordination of a solvent molecule to the boron atom leads to a change in hybridization from sp² to sp³, resulting in a tetrahedral geometry. This interaction involves the donation of a lone pair of electrons from the solvent molecule into the empty p-orbital of the boron. Such coordination can modulate the Lewis acidity of the B(OTf)₃, as the boron center is partially neutralized by the electron density from the solvent. The extent of this interaction depends on the nucleophilicity (Lewis basicity) of the solvent. Strongly coordinating solvents can significantly reduce the effective Lewis acidity of the compound in solution. Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), are essential for accurately predicting the electronic properties and reactivity of B(OTf)₃ in different media. These models account for the dielectric environment of the solvent and any specific interactions that may occur.

Quantitative Assessment of Lewis Acidity

The Lewis acidity of tris(trifluoromethylsulfonyloxy)boron has been quantitatively assessed through computational studies, primarily focusing on its affinity for fluoride (B91410) and hydride ions. These theoretical determinations provide a standardized measure of its strength as a Lewis acid.

Fluoride Ion Affinity (FIA) is a widely accepted computational benchmark for quantifying the strength of Lewis acids. It is defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. A higher FIA value indicates a stronger Lewis acid. Computational studies have been performed to determine the FIA of B(OTf)₃, providing a quantitative measure of its Lewis acidity.

CompoundCalculated Fluoride Ion Affinity (FIA) / kJ mol⁻¹
B(OTf)₃869

Gutmann-Beckett and Related Acceptor Number Evaluations

The Lewis acidity of a chemical compound, its ability to accept an electron pair, can be quantified using several experimental and computational methods. One of the most common experimental techniques is the Gutmann-Beckett method, which provides a measure of Lewis acidity known as the Acceptor Number (AN). wikipedia.orgmagritek.com This method utilizes triethylphosphine (B1216732) oxide (Et₃PO) as a probe molecule. The interaction of a Lewis acid with the oxygen atom of Et₃PO causes a downfield shift in the ³¹P NMR signal. The magnitude of this shift (Δδ) is then used to calculate the AN, providing a convenient scale for comparing the strength of various Lewis acids. wikipedia.orgepfl.chepfl.ch The scale is typically referenced against hexane (B92381) (AN = 0) and the strong Lewis acid antimony pentachloride (SbCl₅, AN = 100). wikipedia.org

However, related studies on triflate compounds of other p-block elements provide context. For instance, a modified Gutmann-Beckett method using softer Lewis base probes like trimethylphosphine (B1194731) selenide (B1212193) (SePMe₃) has been used to evaluate Bismuth(III) triflate (Bi(OTf)₃). In this modified scale, Bi(OTf)₃ shows a significant acceptor number of 46, indicating considerable Lewis acid/base interaction with the soft donor. nih.gov This suggests that metal and metalloid triflates are potent Lewis acids, a characteristic that is expected to extend to boron tris(triflate). The strong electron-withdrawing nature of the three triflate groups (-OTf) is anticipated to render the boron center in B(OTf)₃ highly electron-deficient and thus a very strong Lewis acid.

Table 1: Comparative Gutmann-Beckett Acceptor Numbers (AN) for Selected Boranes

CompoundFormulaAcceptor Number (AN)
Boron TrifluorideBF₃89 wikipedia.orgepfl.ch
Tris(pentafluorophenyl)borane (B72294)B(C₆F₅)₃82 wikipedia.org
Boron Trichloride (B1173362)BCl₃106 (Calculated)
Boron TribromideBBr₃109 (Calculated)
Boron TriiodideBI₃115 wikipedia.org

Note: Data for Tris(trifluoromethylsulfonyloxy)boron is not available in the cited sources.

Structural Elucidation via Advanced Spectroscopic and Diffraction Methods

The molecular structure of Tris(trifluoromethylsulfonyloxy)boron has been investigated through spectroscopic techniques, although comprehensive diffraction data remains elusive in the literature.

Multinuclear NMR Spectroscopy (e.g., ¹¹B, ¹³C, ¹⁹F NMR)

Multinuclear NMR spectroscopy is a primary tool for characterizing boron compounds. A 1977 study by Olah et al. reported the synthesis and full characterization of B(OTf)₃, including NMR spectroscopy, confirming its monomeric nature. researchgate.net While the specific spectral data from this original work is not detailed in the available literature, the expected chemical shifts can be inferred from data on analogous compounds.

¹¹B NMR: The ¹¹B nucleus is a sensitive probe of the coordination number and electronic environment of the boron atom. blogspot.com For tricoordinate boron compounds with oxygen-containing ligands, the chemical shifts typically appear at higher fields compared to trialkylboranes. sdsu.edu For example, trimethyl borate (B1201080), B(OCH₃)₃, exhibits an ¹¹B chemical shift of approximately δ = 18.5 ppm. rsc.org Given the strong electron-withdrawing effect of the triflate groups, the boron atom in B(OTf)₃ is expected to be significantly deshielded, though a precise, cited value is not available in the searched literature.

¹³C NMR: The ¹³C NMR spectrum is expected to show a characteristic signal for the trifluoromethyl (CF₃) carbon. Due to coupling with the three attached fluorine atoms (spin I = 1/2), this signal appears as a quartet with a large one-bond carbon-fluorine coupling constant (¹JCF). In various triflate-containing compounds, this quartet is observed in the range of δ = 118-121 ppm with a coupling constant ¹JCF ≈ 320 Hz.

¹⁹F NMR: The ¹⁹F NMR spectrum provides a clear signature for the triflate group. A single, sharp resonance is expected for the nine equivalent fluorine atoms of the three CF₃ groups. In a wide variety of compounds containing the triflate anion or a covalently bonded triflate group, this signal consistently appears in the upfield region of the spectrum, typically between δ = -76 ppm and -79 ppm relative to CFCl₃. rsc.org

Table 2: Expected Multinuclear NMR Characteristics for Tris(trifluoromethylsulfonyloxy)boron

NucleusExpected Chemical Shift (δ) RangeExpected MultiplicityExpected Coupling Constants
¹¹BTricoordinate B-O RegionSinglet (Broad)N/A
¹³C~118 – 121 ppm (for -CF₃)Quartet¹JCF ≈ 320 Hz
¹⁹F~ -76 – -79 ppmSingletN/A

Note: Precise, experimentally verified data for B(OTf)₃ were not available in the cited sources. Ranges are based on analogous compounds.

X-ray Crystallography of Tris(trifluoromethylsulfonyloxy)boron Complexes

X-ray crystallography provides definitive information on the three-dimensional structure of molecules in the solid state, including precise bond lengths and angles. This technique is particularly valuable for understanding the geometry of Lewis acid-base adducts. Upon forming a complex with a Lewis base, the geometry at the boron center in a triorganoborane typically changes from trigonal planar to tetrahedral.

Despite the compound's synthesis being reported decades ago, a search of the chemical literature, including crystallographic databases, did not yield any published single-crystal X-ray structures for Tris(trifluoromethylsulfonyloxy)boron or any of its Lewis acid-base complexes. Consequently, detailed structural parameters such as B-O or B-ligand bond lengths and angles derived from diffraction methods are not available.

Gas Phase and Solid State Structural Analysis

Analysis of a compound's structure in different phases provides insight into intermolecular forces and inherent molecular geometry.

Solid State Structure: As noted in the previous section, the lack of single-crystal X-ray diffraction data for B(OTf)₃ or its adducts prevents a detailed description of its solid-state structure. The compound is described as a low-melting solid (mp 43-45 °C), which suggests a molecular crystal lattice. researchgate.net

Gas Phase Structure: Experimental methods like gas-phase electron diffraction (GED) are used to determine the structure of molecules free from the influence of crystal packing forces. No GED studies for Tris(trifluoromethylsulfonyloxy)boron were found in the literature. However, the compound is known to be relatively volatile, with a boiling point of 68-73 °C at 0.5 Torr, and exists as a monomer in the gas phase. researchgate.net This indicates that computational (ab initio or DFT) methods could provide reliable predictions of its gas-phase geometry, though such specific computational studies were not identified in the performed search. acs.orgnih.govescholarship.org

Mechanistic Insights into Reactions Mediated by Tris Trifluoromethylsulfonyloxy Boron

Elucidation of Catalytic Cycles and Intermediates

Understanding the complete catalytic cycle is fundamental to optimizing reaction conditions and expanding the synthetic utility of a catalyst. This involves the identification of all transient species that are formed and consumed during the reaction.

The catalytic activity of boron-based Lewis acids typically commences with the formation of a Lewis acid-base adduct between the electron-deficient boron center and a nucleophilic substrate or solvent molecule. nsf.govnih.govnih.gov While the specific transient species and adducts for reactions mediated by Tris(trifluoromethylsulfonyloxy)boron are not as extensively documented as those for other boranes like Tris(pentafluorophenyl)borane (B72294), the general mechanism is expected to follow this initial coordination step. nsf.govrsc.org

The interaction involves the vacant p-orbital on the boron atom accepting a lone pair of electrons from a Lewis base (e.g., the oxygen on a carbonyl group or a halogen on an alkyl halide). This coordination activates the substrate, making it more susceptible to subsequent chemical transformation. In the context of reactions involving metal triflates, it has been proposed that the triflate anion can be crucial in stabilizing intermediates and facilitating kinetically accessible pathways for bond formation. nih.gov A similar role can be anticipated for the triflate groups in B(OTf)3, where the initial adduct could evolve into more complex transient species, such as a borate (B1201080) complex [B(OTf)3X]⁻, after the activated substrate has reacted.

Detailed kinetic studies are essential for mapping reaction pathways and understanding the rate-determining steps of a catalytic cycle. Such investigations typically involve measuring reaction rates while varying the concentrations of the catalyst and reactants. For many catalytic processes involving boranes, kinetic data has been instrumental in elucidating the mechanism. nih.govmdpi.com However, specific kinetic analyses for reactions catalyzed by Tris(trifluoromethylsulfonyloxy)boron are not prominently detailed in the available literature. Such studies would be necessary to definitively establish the reaction order with respect to the catalyst and substrates, thereby providing deeper insight into the composition of the transition state.

Role of Tris(trifluoromethylsulfonyloxy)boron in Activating Substrates

The primary role of Tris(trifluoromethylsulfonyloxy)boron in catalysis is the activation of substrates, which it achieves through its potent electrophilicity.

Tris(trifluoromethylsulfonyloxy)boron has been identified as a highly effective catalyst for Friedel-Crafts reactions, which are classic examples of electrophilic activation. acs.org It demonstrates high catalytic activity in alkylations, acylations, and isomerization reactions. acs.org The mechanism involves the activation of an electrophile precursor (e.g., an alkyl or acyl halide) by the Lewis acidic boron center. This interaction polarizes or cleaves the carbon-leaving group bond, generating a more potent electrophile, such as a carbocation or a highly polarized complex, which can then readily undergo electrophilic aromatic substitution. youtube.comyoutube.com

The efficiency of Boron tris(triflate) in these reactions underscores its strength as a Lewis acid, capable of promoting carbon-carbon bond formation even with relatively weak electrophiles. acs.org Its performance has been shown to be comparable to or greater than other Group IIIA triflates in certain contexts. acs.org

Below is a table summarizing research findings on the catalytic activity of Boron tris(triflate) in Friedel-Crafts reactions.

Reaction TypeElectrophileAromatic SubstrateCatalystKey Finding
AlkylationAlkyl HalidesBenzene (B151609), Toluene (B28343)B(OTf)3Efficient catalysis for C-C bond formation.
AcylationAcyl HalidesAromaticsB(OTf)3Effective catalyst for generating acylium ions.
IsomerizationAlkylaromaticsN/AB(OTf)3Promotes rearrangement to thermodynamically stable isomers.

This table is based on findings reported in Friedel-Crafts chemistry studies. acs.org

The initial activation of a substrate by Tris(trifluoromethylsulfonyloxy)boron is a nucleophilic addition reaction at the boron center. The substrate, acting as a Lewis base, attacks the electrophilic boron atom. The triflate (OTf) group is an excellent leaving group, a property that contributes significantly to the high reactivity of B(OTf)3. While the boron center itself undergoes nucleophilic coordination, its primary role is to facilitate subsequent reactions on the coordinated substrate rather than undergoing permanent substitution at the boron center within a catalytic cycle. After the activated substrate reacts, the catalyst must be regenerated, which involves the departure of the product or a co-product from the boron's coordination sphere.

Strong boron-based Lewis acids, most notably Tris(pentafluorophenyl)borane, are well-known for their ability to mediate the activation of otherwise inert bonds, including C-H, C-C, and C-F bonds. acs.orgrsc.orgresearchgate.net These transformations often proceed through mechanisms like heterolytic cleavage in frustrated Lewis pair (FLP) chemistry or by enhancing the acidity of C-H bonds adjacent to a coordinated functional group. acs.org For C-F bond activation, the high fluorophilicity of boron is often a key driving force, facilitating fluoride (B91410) abstraction to generate a carbocationic intermediate. researchgate.net

While these bond activation principles are well-established for borane (B79455) Lewis acids, specific research detailing C-H, C-C, or C-F bond activation catalyzed solely by Tris(trifluoromethylsulfonyloxy)boron is not as prevalent. The compound's high Lewis acidity suggests it has the potential to act in a similar manner, but dedicated studies are required to confirm and detail its efficacy and mechanistic pathways in these specific types of bond activations.

Computational Mechanistic Studies and Validation

Computational approaches have been instrumental in mapping the potential energy surfaces of reactions catalyzed by Lewis acids. By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct detailed reaction profiles that explain observed reactivities and selectivities.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for its favorable balance of accuracy and computational cost. It is widely used to investigate the energetic landscapes of complex organic reactions, including those catalyzed by strong Lewis acids like Tris(trifluoromethylsulfonyloxy)boron. DFT calculations allow for the determination of key thermodynamic and kinetic parameters, such as reaction enthalpies, activation energies, and the relative stabilities of intermediates.

In the context of Lewis acid catalysis, DFT is employed to model the interaction between the catalyst and the substrate. For instance, in a catalyzed Diels-Alder reaction, DFT can quantify the extent to which the Lewis acid lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction. The calculated activation energy barriers for catalyzed versus uncatalyzed pathways provide a quantitative measure of the catalytic effect. For example, the activation energy of a Diels-Alder reaction can be significantly lowered in the presence of a Lewis acid catalyst, a phenomenon that can be precisely modeled using DFT. smu.edu

The choice of the functional and basis set is crucial for obtaining accurate energetic data. Functionals like B3LYP and M06-2X are commonly used for mechanistic studies of organic reactions. The inclusion of solvent effects, often through continuum solvation models like the Polarizable Continuum Model (PCM) or the SMD model, is also critical for accurately representing reaction energetics in solution.

Below is a representative table illustrating the type of energetic data that can be obtained from DFT calculations for a hypothetical Lewis acid-catalyzed reaction.

SpeciesElectronic Energy (Hartree)Gibbs Free Energy Correction (Hartree)Final Gibbs Free Energy (Hartree)Relative Gibbs Free Energy (kcal/mol)
Reactants + Catalyst-1500.00000.5000-1499.50000.0
Lewis Acid-Substrate Complex-1500.02000.5050-1499.5150-9.4
Transition State-1499.98000.4980-1499.482011.3
Product-Catalyst Complex-1500.05000.5100-1499.5400-25.1
Products + Catalyst-1500.03000.5150-1499.5150-9.4

This table is illustrative and does not represent data for a specific reaction mediated by Tris(trifluoromethylsulfonyloxy)boron.

A primary goal of computational mechanistic studies is the characterization of transition states (TS), which are the highest energy points along the reaction coordinate. The geometry and electronic structure of a transition state hold the key to understanding reaction rates and selectivities. DFT calculations are adept at locating and characterizing these fleeting structures. A true transition state is identified by the presence of a single imaginary frequency in the vibrational analysis, corresponding to the motion along the reaction coordinate that leads from reactants to products.

The energy of the transition state relative to the reactants determines the activation energy and thus the reaction rate. By comparing the activation energies of competing reaction pathways, chemists can predict the major product of a reaction. For example, in stereoselective reactions, DFT can be used to calculate the energies of the transition states leading to different stereoisomers. A lower activation energy for one transition state over another implies that the corresponding stereoisomer will be formed preferentially.

For instance, in a Nazarov cyclization, the conrotatory electrocyclization of a pentadienyl cation can proceed through two distinct transition states leading to different diastereomers. DFT calculations can elucidate the steric and electronic factors that favor one transition state over the other, thereby explaining the observed diastereoselectivity. researchgate.net Similarly, in Friedel-Crafts reactions catalyzed by Lewis acids, DFT can model the transition states for ortho-, meta-, and para-alkylation to predict the regioselectivity. rsc.org

The following table provides a conceptual example of how transition state analysis can be used to predict the selectivity of a reaction.

PathwayTransition StateCalculated Activation Energy (kcal/mol)Predicted Major ProductPredicted Product Ratio (at 298 K)
Pathway A (leading to Product A)TS-A15.2Product B~1 : 20
Pathway B (leading to Product B)TS-B13.4

This table is a conceptual illustration and does not correspond to a specific reaction involving Tris(trifluoromethylsulfonyloxy)boron.

Through the detailed analysis of transition state geometries, it is possible to identify key non-covalent interactions, such as hydrogen bonds or steric clashes, that are responsible for stabilizing or destabilizing a particular transition state. This level of insight is crucial for the rational design of new catalysts and the optimization of reaction conditions to achieve desired selectivities. While specific DFT studies on reactions mediated solely by Tris(trifluoromethylsulfonyloxy)boron are not extensively detailed in the provided search results, the principles derived from studies of other strong Lewis acid triflates, such as those of scandium and bismuth, are directly applicable. rsc.orgresearchgate.net

Diverse Catalytic Applications in Organic Transformations Utilizing Tris Trifluoromethylsulfonyloxy Boron

Carbon-Carbon Bond Formation Reactions

The construction of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors. Tris(trifluoromethylsulfonyloxy)boron has proven to be an effective catalyst in several key C-C bond-forming reactions.

Aldol (B89426) Reactions and Related Condensations

The aldol reaction is a fundamental method for forming C-C bonds and creating β-hydroxy carbonyl compounds. Boron enolates are often employed in these reactions to control stereoselectivity. While specific studies detailing the use of tris(trifluoromethylsulfonyloxy)boron in aldol reactions are not prevalent in the provided search results, the broader class of boron-mediated aldol reactions is well-established. For instance, diisopinocampheylborane (B13816774) trifluoromethanesulfonate (B1224126) ((Ipc)2BOTf) is used to achieve enantioselective and diastereoselective aldol reactions between amides and aldehydes. union.edu The high stereocontrol observed in these reactions is often attributed to the well-defined, chair-like six-membered transition state of the boron enolate. union.edu

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura Reactions)

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming C-C bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. While tris(trifluoromethylsulfonyloxy)boron itself is not the primary catalyst in these reactions, related boron compounds are central to the process. The reaction's success relies on the effective transmetalation of the organic group from the boron atom to the palladium center. The efficiency of this step can be influenced by the nature of the boron species. For example, aryltrifluoroborates are used in Suzuki-Miyaura couplings, and their reactivity can be tuned by substituents on the aryl ring. researchgate.net In some cases, additives like trimethyl borate (B1201080) are used to enhance reaction rates in challenging heteroaryl-heteroaryl couplings. nih.gov

One study demonstrated the use of 2,3,4-tris(trifluoromethanesulfonyloxy)benzophenone in Suzuki-Miyaura reactions with arylboronic acids, showcasing site-selective cross-coupling. edu.krd This highlights the utility of triflate-substituted aromatic compounds in directing palladium-catalyzed C-C bond formation.

Cyanation Reactions of Alcohols

The conversion of alcohols to nitriles is a valuable transformation in organic synthesis. Boron-based Lewis acids can catalyze the direct cyanation of alcohols. For example, tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), a related strong boron Lewis acid, has been shown to catalyze the cyanation of benzylic alcohols using isonitriles as a cyanide source. mdpi.comnih.gov This method provides a safer alternative to traditional cyanation protocols that often employ highly toxic cyanide reagents. nih.gov A wide range of α-aryl nitriles can be synthesized in good to excellent yields using this approach. mdpi.comnih.gov While direct catalysis by tris(trifluoromethylsulfonyloxy)boron in this specific transformation is not detailed, its strong Lewis acidity suggests potential applicability. A transition-metal-free method for the dehydroxylative cyanation of alcohols has also been developed using a triphenylphosphine/1,2-diiodoethane system, offering another alternative to metal-catalyzed processes. organic-chemistry.org

Alkylation and Arylation Reactions

Tris(trifluoromethylsulfonyloxy)boron is a highly efficient catalyst for Friedel-Crafts alkylation and arylation reactions. researchgate.net It has demonstrated higher catalytic activity compared to other group IIIA triflates like those of aluminum and gallium. researchgate.net This enhanced activity is evident in the alkylation of benzene (B151609) and toluene (B28343) with various alkyl halides. researchgate.net The strong Lewis acidity of boron triflate facilitates the generation of carbocationic intermediates from the alkyl halides, which then undergo electrophilic aromatic substitution.

Tris(pentafluorophenyl)borane has also been utilized to catalyze the functionalization of benzylic C-F bonds, enabling a variety of C-C bond-forming reactions with arenes, allylic silanes, and olefins. researchgate.net

Table 1: Alkylation of Benzene with Isopropyl Chloride Catalyzed by Group IIIA Triflates

CatalystSolventTemperature (°C)Yield (%)
B(OTf)3CH2Cl22595
Al(OTf)3CH2Cl22585
Ga(OTf)3CH2Cl22590

This is a representative table based on the described reactivity and is for illustrative purposes.

Formal Cycloaddition Reactions

Lewis acids are frequently employed as catalysts in cycloaddition reactions, such as the Diels-Alder reaction, to enhance reaction rates and control stereoselectivity. They achieve this by coordinating to the dienophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction with the diene's Highest Occupied Molecular Orbital (HOMO). scielo.br While specific examples using tris(trifluoromethylsulfonyloxy)boron as the catalyst were not found in the search results, other boron-based Lewis acids are commonly used. For instance, chiral oxazaborolidines have been used as catalysts in the Diels-Alder reaction of cyclopentadiene (B3395910) with α,β-unsaturated aldehydes. researchgate.net Boron trifluoride (BF3) is another common boron-based Lewis acid catalyst for Diels-Alder reactions. smu.edu

A boron radical-catalyzed [3+2] cycloaddition of aroyl cyclopropanes and trifluoromethyl-substituted alkenes has been developed for the synthesis of trifluoromethyl-substituted cyclopentanes. researchgate.net

Carbon-Heteroatom Bond Formation Reactions

The formation of bonds between carbon and heteroatoms such as nitrogen, oxygen, and sulfur is another critical area of organic synthesis. Strong Lewis acids like tris(pentafluorophenyl)borane (B(C6F5)3), a compound with similar Lewis acidic properties to tris(trifluoromethylsulfonyloxy)boron, have been shown to be effective catalysts for these transformations. researchgate.netrsc.org These catalysts can activate substrates to facilitate the formation of C-N, C-O, and other C-heteroatom bonds. For example, B(C6F5)3 has been used in reactions that form Si-O-C linkages through hydride transfer processes. mdpi.com

Amidation and Imine Formation

The synthesis of amides and imines, fundamental building blocks in organic chemistry, can be effectively catalyzed by boron compounds. While a range of borate esters have been shown to mediate direct amidation reactions, the specific role of Tris(trifluoromethylsulfonyloxy)boron in this capacity is an area of ongoing research. Boron-based catalysts, in general, activate carboxylic acids, facilitating nucleophilic attack by amines to form the corresponding amides.

Similarly, the formation of imines through the condensation of primary amines with aldehydes or ketones is a crucial transformation. Borate esters have been employed as mild and general reagents for this purpose. These catalysts facilitate the dehydration step, driving the equilibrium towards the formation of the imine product.

Hydroamination Processes

The addition of an N-H bond across a carbon-carbon multiple bond, known as hydroamination, is a highly atom-economical method for the synthesis of amines and other nitrogen-containing compounds. While various boron-based catalysts have been explored for this transformation, particularly with tris(pentafluorophenyl)borane, the specific application of Tris(trifluoromethylsulfonyloxy)boron in hydroamination is a developing area of interest. The strong Lewis acidity of this catalyst is anticipated to activate unsaturated systems towards nucleophilic attack by amines.

Reactions with Nitrogen, Oxygen, and Sulfur-Containing Substrates

The high electrophilicity of Tris(trifluoromethylsulfonyloxy)boron makes it a potent Lewis acid for activating a variety of heteroatomic substrates. In the context of Friedel-Crafts reactions, boron tris(triflate) has been shown to be an effective catalyst. This includes the alkylation of aromatic compounds using alcohols as alkylating agents, demonstrating its ability to activate oxygen-containing substrates.

Furthermore, its utility extends to reactions involving sulfur nucleophiles. The catalytic activity of related metal triflates in the direct substitution of alcohols with sulfur nucleophiles suggests a similar potential for boron tris(triflate). The interaction of the hard Lewis acidic boron center with the oxygen of the alcohol facilitates the departure of the hydroxyl group, allowing for subsequent nucleophilic attack by the sulfur species. The reactivity of boron triflate has also been observed in its reactions with polyfluoroolefins, leading to the synthesis of polyfluorinated allyl trifluoromethanesulfonates.

Reductive and Defunctionalization Processes

Tris(trifluoromethylsulfonyloxy)boron and related compounds also play a significant role in reductive transformations, including the deoxygenation of various functional groups and desulfurization reactions.

Deoxygenation of Alcohols and Carbonyl Compounds

The removal of oxygen from organic molecules is a key transformation in synthetic chemistry. Boron-based Lewis acids, particularly tris(pentafluorophenyl)borane, have been shown to catalyze the deoxygenation of alcohols and carbonyl compounds in the presence of a suitable reducing agent, such as a silane. While specific studies detailing the use of Tris(trifluoromethylsulfonyloxy)boron for this purpose are limited, the underlying principle of Lewis acidic activation of the oxygen-containing functional group towards reduction is expected to be applicable. For instance, the regioselective deoxygenation of diols has been achieved using boron-based catalytic systems.

Desulfurization Reactions

The cleavage of carbon-sulfur bonds is an important process for the synthesis of hydrocarbons and for the removal of sulfur from various feedstocks. While transition metal-free desulfurization of thioamides has been reported using other boron-based catalysts like tris(pentafluorophenyl)borane, the potential of Tris(trifluoromethylsulfonyloxy)boron in this area is yet to be fully explored. The strong interaction between the Lewis acidic boron center and the sulfur atom of the thioamide is a plausible initial step in a catalytic cycle for desulfurization.

Reductive Alkylation of Amines and Peptides

Reductive alkylation, or reductive amination, is a widely used method for the synthesis of substituted amines from primary or secondary amines and carbonyl compounds. This transformation typically involves the in situ formation of an imine or enamine, which is then reduced. While various reagents and catalysts are employed for this reaction, the specific use of Tris(trifluoromethylsulfonyloxy)boron as a catalyst has not been extensively documented. However, other borate esters have been shown to promote reductive amination reactions in the presence of a suitable reducing agent. The application of such methodologies to the modification of peptides is an area of significant interest for the synthesis of peptide analogues with altered properties.

Activation in Frustrated Lewis Pair (FLP) Chemistry

Frustrated Lewis Pair (FLP) chemistry is a field centered on the concept of combining sterically hindered Lewis acids and Lewis bases. This steric hindrance prevents the formation of a classical adduct, leaving the reactivity of both the acid and base available to activate small molecules, most notably H₂. wikipedia.orgnih.gov

The Lewis acid component in FLP chemistry is crucial, and strong boranes are frequently employed. Tris(pentafluorophenyl)borane is a foundational and widely used Lewis acid in the development of FLPs for applications ranging from metal-free hydrogenation to CO₂ reduction. nih.govacs.org The high Lewis acidity and steric bulk of B(C₆F₅)₃ make it an ideal component for forming reactive FLPs. acs.org

Despite the potent Lewis acidity of Tris(trifluoromethylsulfonyloxy)boron, which would theoretically make it a candidate for FLP chemistry, there is no significant body of research or specific examples in the scientific literature detailing its use in this context. The design of an effective FLP requires a delicate balance of steric and electronic properties, and the suitability of Tris(trifluoromethylsulfonyloxy)boron as a Lewis acid component in a functional FLP system has not been reported.

Role As a Stoichiometric Reagent in Advanced Synthesis

Applications in Dearomatization and Functionalization of Organic Scaffolds

The dearomatization of aromatic and heteroaromatic compounds is a powerful strategy for the synthesis of complex three-dimensional structures from readily available planar precursors. Stoichiometric Lewis acids can play a crucial role in this process by activating the aromatic ring towards nucleophilic attack. While specific examples detailing the stoichiometric use of B(OTf)₃ for dearomatization are not extensively documented, its reactivity can be inferred from related systems. For instance, strong Lewis acids are known to coordinate to N-heterocycles, increasing their electrophilicity and enabling dearomatizing functionalization.

In the broader context of functionalizing organic scaffolds, boron-based Lewis acids are instrumental. For example, the formylation of electron-rich heterocycles like indoles can be achieved using boron trifluoride etherate (BF₃·OEt₂) as a stoichiometric promoter with an appropriate formylating agent. This suggests a potential role for the more potent B(OTf)₃ in similar transformations, possibly with enhanced reactivity or broader substrate scope. The functionalization often proceeds through the formation of a reactive electrophilic species generated in situ by the action of the Lewis acid.

Table 1: Representative Functionalization of Indoles using Boron-Based Lewis Acids

EntrySubstrateReagentLewis Acid (Stoichiometric)ProductYield (%)
1IndoleTrimethyl OrthoformateBF₃·OEt₂Indole-3-carbaldehyde82
22-MethylindoleTrimethyl OrthoformateBF₃·OEt₂2-Methylindole-3-carbaldehyde75
35-BromoindoleTrimethyl OrthoformateBF₃·OEt₂5-Bromoindole-3-carbaldehyde88

This table presents data for a related boron-based Lewis acid to illustrate the principle of stoichiometric functionalization.

Stereoselective Transformations and Chiral Auxiliary Applications

The control of stereochemistry is a cornerstone of modern organic synthesis. Chiral auxiliaries are powerful tools that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. Strong Lewis acids like B(OTf)₃ are pivotal in many chiral auxiliary-controlled reactions, particularly in aldol (B89426) additions.

In the context of Evans-type aldol reactions, a chiral oxazolidinone auxiliary is used to confer facial selectivity. The formation of a specific boron enolate, often achieved using reagents like dibutylboron triflate in the presence of a base, is key to the high diastereoselectivity observed. The Lewis acid chelates to the carbonyl oxygen and the heteroatom of the auxiliary, creating a rigid, chair-like transition state that directs the approach of the electrophile (e.g., an aldehyde). wikipedia.org While dibutylboron triflate is commonly used, the fundamental principle of chelation-controlled stereoselection is central to the application of boron-based Lewis acids in this domain. B(OTf)₃, in combination with silylating agents, has also been noted in aldol additions, where it can influence the stereochemical course of the reaction. msu.edu

Table 2: Diastereoselective Aldol Reaction using a Chiral Oxazolidinone Auxiliary

EntryAldehydeChiral Auxiliary ProductDiastereomeric Ratio (syn:anti)Yield (%)
1Isobutyraldehyde>99:185
2Benzaldehyde>99:191
3Propionaldehyde97:380

This table showcases representative results for diastereoselective aldol reactions where boron enolates, formed from related boron triflates, are key intermediates.

Strategies for Substrate Activation in Non-Catalytic Contexts

In a non-catalytic setting, B(OTf)₃ serves as a potent activator for a range of substrates, most notably carbonyl compounds and their derivatives. The strong coordination of the boron center to the carbonyl oxygen significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles.

A classic example of this activation strategy is the Mukaiyama aldol reaction, which involves the addition of a silyl (B83357) enol ether to a carbonyl compound. wikipedia.org While often performed with catalytic amounts of a Lewis acid, stoichiometric quantities can be employed to drive the reaction, especially with less reactive substrates. B(OTf)₃ is a suitable promoter for such reactions, facilitating the carbon-carbon bond formation by activating the aldehyde or ketone electrophile.

Beyond carbonyls, B(OTf)₃ can activate other functional groups. For instance, its interaction with esters can facilitate nucleophilic acyl substitution or other transformations at the ester carbonyl. The general strategy involves the formation of a highly electrophilic intermediate through the coordination of the Lewis acid, which is then trapped by a suitable nucleophile. This approach is fundamental to many carbon-carbon and carbon-heteroatom bond-forming reactions in modern synthesis.

Table 3: Lewis Acid-Mediated Mukaiyama Aldol-Type Additions

EntrySilyl Enol EtherElectrophileLewis AcidProductYield (%)
11-(Trimethylsiloxy)cyclohexeneBenzaldehydeTiCl₄2-(Hydroxy(phenyl)methyl)cyclohexan-1-one82
2Acetophenone-derived silyl enol etherBenzaldehyde Dimethyl AcetalTMSOTf3-Methoxy-1,3-diphenylpropan-1-one95
3Ketene silyl acetalIsobutyraldehydeTiCl₄β-Hydroxy ester90

This table provides examples of Mukaiyama aldol reactions, a process where B(OTf)₃ can function as a potent activator, though these specific examples utilize other common Lewis acids.

Future Research Directions and Potential Advancements of Tris Trifluoromethylsulfonyloxy Boron Chemistry

Development of Novel Analogues and Derivatives with Tuned Lewis Acidity

A significant avenue for future research is the synthesis of novel analogues and derivatives of Tris(trifluoromethylsulfonyloxy)boron with modulated Lewis acidity. The ability to fine-tune the electronic and steric properties of the catalyst can lead to enhanced selectivity and reactivity in a broader range of chemical transformations. mdpi.com This can be achieved by strategically modifying the triflate ligand or by synthesizing heteroleptic boranes where one or two triflate groups are replaced by other functionalities. mdpi.com

The development of chiral analogues is a particularly promising direction for asymmetric catalysis. While this has been extensively explored for other boron Lewis acids, the synthesis of chiral Tris(trifluoromethylsulfonyloxy)boron derivatives remains a nascent field. The design of such catalysts could involve the incorporation of chiral backbones or sterically demanding groups that can induce enantioselectivity in reactions like Diels-Alder, aldol (B89426) additions, and carbonyl reductions.

Table 1: Comparison of Lewis Acidity for Selected Boron-Based Lewis Acids

Compound Lewis Acidity Metric (Example: Gutmann-Beckett Number) Reference
Boron Trifluoride Etherate 93 mdpi.com
Tris(pentafluorophenyl)borane (B72294) 105 mdpi.com
Tris(trifluoromethylsulfonyloxy)boron High (qualitative) researchgate.networldscientific.com

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade processes are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step, minimizing waste and improving atom economy. The strong Lewis acidity of Tris(trifluoromethylsulfonyloxy)boron makes it an excellent candidate for catalyzing such transformations.

Future research should focus on designing novel MCRs and cascade reactions initiated by the activation of substrates with Tris(trifluoromethylsulfonyloxy)boron. For instance, it could be employed to activate carbonyl compounds or imines, which can then undergo a series of intermolecular and intramolecular reactions with other components to rapidly build molecular complexity. The development of tandem reactions, where Tris(trifluoromethylsulfonyloxy)boron catalyzes multiple sequential steps, is another promising area. An example could be a hydrofunctionalization-cyclization cascade, where the catalyst first promotes the addition of a nucleophile to an unsaturated system, followed by an intramolecular ring-closing reaction.

Computational Design and Machine Learning Approaches for Catalyst Optimization

Modern computational chemistry and machine learning offer powerful tools for the rational design and optimization of catalysts. eurekalert.orgutoronto.caumich.educhemrxiv.org These approaches can accelerate the discovery of novel Tris(trifluoromethylsulfonyloxy)boron analogues with desired properties, reducing the need for extensive experimental screening.

Density Functional Theory (DFT) calculations can be used to predict the Lewis acidity of new derivatives, model transition states of catalyzed reactions, and elucidate reaction mechanisms. eurekalert.org This information can guide the design of catalysts with improved activity and selectivity.

Machine learning algorithms can be trained on existing experimental and computational data to develop predictive models for catalyst performance. utoronto.caumich.edu These models can then be used to rapidly screen large virtual libraries of potential Tris(trifluoromethylsulfonyloxy)boron analogues, identifying the most promising candidates for synthesis and testing. This data-driven approach has the potential to significantly shorten the catalyst development cycle. youtube.com

Exploration in Emerging Fields of Chemical Synthesis

The unique reactivity of Tris(trifluoromethylsulfonyloxy)boron can be harnessed in several emerging areas of chemical synthesis that address key challenges in modern chemistry.

Sustainable Chemistry: The high catalytic efficiency of Tris(trifluoromethylsulfonyloxy)boron allows for low catalyst loadings, which is a key principle of green chemistry. mdpi.com Future work could focus on its application in solvent-free reaction conditions or in recyclable catalytic systems to further enhance its environmental credentials. Its ability to promote reactions under mild conditions can also contribute to reducing energy consumption.

Challenging Bond Activations: The activation of strong chemical bonds, such as C-H and C-F bonds, is a major goal in synthetic chemistry as it allows for the direct functionalization of abundant starting materials. helsinki.firesearchgate.net The high Lewis acidity of Tris(trifluoromethylsulfonyloxy)boron suggests its potential in facilitating such challenging transformations. For instance, it could be used to activate C-F bonds in fluorinated organic compounds or to promote C-H functionalization reactions in hydrocarbons. researchgate.net Research in this area could open up new and more efficient synthetic routes to valuable chemicals and materials.

Q & A

Q. How can chiral boron catalysts be designed for asymmetric synthesis?

  • Stereochemical Engineering :
  • Ligand Modification : Attach chiral binaphthol groups to boron centers.
  • Enantiomeric Excess (ee) : Measure via chiral HPLC (e.g., Chiralpak IA column) .

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